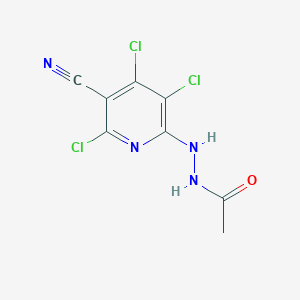![molecular formula C17H18N4 B5301228 1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
CPI-444 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the adenosine A2A receptor, which plays a critical role in tumor growth and immune evasion. CPI-444 has been tested in preclinical studies and has shown promising results in combination with other cancer drugs. It has also been shown to enhance the effectiveness of immunotherapy in cancer treatment.
Mechanism of Action
CPI-444 inhibits the adenosine A2A receptor, which is overexpressed in many types of cancer cells. The adenosine A2A receptor plays a critical role in tumor growth and immune evasion by suppressing the activity of immune cells. CPI-444 blocks the adenosine A2A receptor, which leads to the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPI-444 has been shown to have a significant impact on the immune system. It enhances the activity of immune cells, such as T cells and natural killer cells, which are responsible for recognizing and attacking cancer cells. CPI-444 also reduces the production of immunosuppressive molecules, which are produced by cancer cells to evade the immune system. Additionally, CPI-444 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
CPI-444 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It has also been extensively studied in preclinical models, which allows for a better understanding of its mechanism of action and potential therapeutic applications. However, CPI-444 has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, it has not been extensively studied in clinical trials, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of CPI-444. One potential direction is to study its effectiveness in combination with other cancer drugs. CPI-444 has shown promising results in preclinical studies when combined with other cancer drugs, and further research in this area may lead to new treatment options for cancer patients. Another future direction is to study its effectiveness in other diseases, such as autoimmune diseases and chronic inflammation. CPI-444 has anti-inflammatory effects, which may be beneficial in the treatment of these diseases. Finally, further research is needed to understand the safety and efficacy of CPI-444 in clinical trials, which will be critical in determining its potential as a therapeutic agent.
Synthesis Methods
CPI-444 is synthesized through a multi-step process that involves the reaction of 2-chloroethylcyclopropyl ketone with 1H-imidazole-2-carbaldehyde, followed by reaction with 2-bromo-1-(4-fluorophenyl)ethanone and 1H-pyrazole-4-carbaldehyde. The final product is purified through column chromatography to obtain CPI-444 in its pure form.
properties
IUPAC Name |
2-cyclopropyl-1-[1-(2-pyrazol-1-ylphenyl)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13(20-12-10-18-17(20)14-7-8-14)15-5-2-3-6-16(15)21-11-4-9-19-21/h2-6,9-14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHJHKPBYQLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)N3C=CN=C3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)
![4-[4-(allyloxy)benzoyl]-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301148.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5301156.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5301158.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-allyl-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5301244.png)